1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(2-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound that features an aminophenyl group attached to a dimethylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate ketones. One common method is the condensation of 2-aminophenyl with 2,2-dimethylpropanone under acidic or basic conditions. Catalysts such as acids or bases can be used to facilitate the reaction, and the process is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Aminophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-aminophenyl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Quinoxalines: These compounds share a similar aminophenyl structure and have applications in medicinal chemistry.
Pyrroloquinoxalines: These derivatives are used in various biological and industrial applications.
Uniqueness: 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-aminophenyl)-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSJBUJZMBYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341983 | |
Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65374-14-3 | |
Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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